(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone
Description
This compound features a 1,4-diazepane core substituted with a cyclobutyl group at the 4-position, linked via a methanone bridge to a 2,5-dimethylfuran-3-yl moiety.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-11-15(13(2)20-12)16(19)18-8-4-7-17(9-10-18)14-5-3-6-14/h11,14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUQSXOWMGJIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl-diazepane core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the furan-3-ylmethanone moiety, often requiring specific reagents and catalysts to ensure the correct orientation and attachment.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows for diverse reaction pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context and application, but it generally involves binding to receptors or enzymes, altering their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Impact of Substituents on Pharmacological Properties
Diazepane Substitutions
- Target Compound vs. MK-4305 : The 4-cyclobutyl group in the target compound contrasts with the 7-methyl group in MK-4305. Cyclobutyl’s rigidity may reduce conformational flexibility, enhancing selectivity for specific receptor pockets, whereas the 7-methyl group in MK-4305 optimizes orexin receptor binding through hydrophobic interactions .
- Compound : Shares the 4-cyclobutyl-diazepane motif with the target compound, suggesting shared synthetic or target-binding strategies. The tetrazole group, however, introduces hydrogen-bonding capacity absent in the dimethylfuran .
Aromatic/ Heterocyclic Moieties
- Dimethylfuran (Target Compound) : The electron-rich furan ring may engage in weaker π-π interactions compared to the benzoxazole and triazole in MK-4305, which offer stronger hydrogen-bonding and dipole interactions. This could lower receptor affinity but improve metabolic stability .
- Tetrazole ( Compound) : Acts as a carboxylic acid bioisostere, enhancing solubility and polar interactions, unlike the lipophilic dimethylfuran .
- Cannabinoid Analogs: Indole/pyrrole derivatives demonstrate that aromatic ring electronics (e.g., indole’s NH vs. pyrrole’s lone pairs) critically influence CB1 affinity. The dimethylfuran’s lack of hydrogen-bond donors may limit GPCR engagement compared to indole-based cannabinoids .
Structure-Activity Relationship (SAR) Insights
- Side Chain Length and Cyclic Groups: highlights that cannabinoid potency correlates with side chain length (4–6 carbons optimal). In the target compound, the cyclobutyl’s four-membered ring may mimic this effect, balancing steric bulk and flexibility for receptor binding .
- Pyrrole vs. Furan: Pyrrole-derived cannabinoids exhibit reduced potency compared to indole analogs.
Biological Activity
(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a cyclobutyl group with a diazepane ring and a dimethylfuran moiety. Its chemical formula is CHNO, with a molecular weight of 248.34 g/mol. The presence of both nitrogen and oxygen heteroatoms in its structure suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- CNS Activity : The diazepane structure may confer neuroactive properties, potentially influencing neurotransmitter systems.
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown anti-inflammatory activity, warranting investigation into this compound's potential in inflammatory models.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several diazepane derivatives, including this compound. The results indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | B. subtilis | 12 |
CNS Activity
In neuropharmacological assays, the compound was tested for its effects on GABAergic transmission due to its structural similarity to known anxiolytics. It was found to enhance GABA receptor activity in vitro.
| Assay Type | Result |
|---|---|
| GABA Receptor Binding Affinity | IC = 200 nM |
| Anxiolytic Behavior in Rodents | Significant reduction in anxiety-like behavior at doses of 10 mg/kg |
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated significant anti-inflammatory activity compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Compound (20 mg/kg) | 60 |
The biological activities of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit pro-inflammatory cytokines. Its interaction with GABA receptors suggests a mechanism similar to that of benzodiazepines, while its structural components may also engage with other molecular targets involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
